![molecular formula C15H17NO2 B4617962 N-[3-(4-methylphenyl)propyl]-2-furamide](/img/structure/B4617962.png)
N-[3-(4-methylphenyl)propyl]-2-furamide
Description
N-[3-(4-Methylphenyl)propyl]-2-furamide is a synthetic organic compound featuring a furanamide group linked via a propyl chain to a 4-methylphenyl moiety. The 4-methylphenyl group and furanamide moiety are critical for interactions with biological targets, as seen in related compounds .
Properties
IUPAC Name |
N-[3-(4-methylphenyl)propyl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-12-6-8-13(9-7-12)4-2-10-16-15(17)14-5-3-11-18-14/h3,5-9,11H,2,4,10H2,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZZGNOHVUCUGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCCNC(=O)C2=CC=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Antitumor Activity: Role of the 4-Methylphenyl Propyl Group
The compound 6-methyl-2,4-diamino-5-(N-(4-methylphenyl)propyl-N-(2-chloroacetyl))aminopyrimidine (6b-3) shares the 4-methylphenylpropylamine backbone with the target compound. It demonstrated potent antitumor activity against HL-60 leukemia cells (IC50 = 0.25 μM) and inhibited dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis. Molecular docking studies suggest that the 4-methylphenyl group enhances hydrophobic interactions with DHFR’s active site . In contrast, the furanamide group in N-[3-(4-methylphenyl)propyl]-2-furamide may alter binding dynamics due to its planar aromatic structure and hydrogen-bonding capacity.
Table 1: Antitumor Activity Comparison
Compound | Structure Highlights | IC50 (HL-60) | Target Enzyme |
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6b-3 () | 4-Methylphenyl, chloroacetyl | 0.25 μM | DHFR |
This compound | 4-Methylphenyl, furamide | Not reported | Hypothetically DHFR |
Antimicrobial and Antitubercular Activity: Heterocyclic Modifications
Phenothiazine derivatives, such as N-[3-(10H-phenothiazin-10-yl)propyl]-2-(substituted phenyl)-4-oxo-3-thiazolidinecarboxamide, feature a propyl linker similar to the target compound but incorporate a phenothiazine ring. These compounds showed broad-spectrum antimicrobial activity against Mycobacterium tuberculosis and fungal pathogens. The phenothiazine moiety’s electron-rich system likely contributes to membrane disruption, whereas the furanamide in the target compound may exhibit different mechanisms due to reduced redox activity .
Table 2: Antimicrobial Activity Comparison
Compound | Heterocyclic Core | Key Activity |
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Phenothiazine derivative () | Phenothiazine | Antitubercular, antifungal |
This compound | Furanamide | Not reported |
Antimalarial Activity: Impact of Substituents
Piperazinyl derivatives, such as N-{3-[4-(3-aminopropyl)piperazinyl]propyl}-3-O-acetyl betulinamides (1c), demonstrated nanomolar antimalarial activity (IC50 = 220 nM). The piperazine group enhances solubility and target engagement through hydrogen bonding and cationic interactions.
Table 3: Antimalarial Activity Comparison
Compound | Functional Group | IC50 (Antimalarial) |
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Piperazinyl derivative 1c () | Piperazine, acetyl | 220 nM |
This compound | Furanamide | Not reported |
Central Nervous System (CNS) Activity: Bioavailability Considerations
Ciproxifan (cyclopropyl-(4-(3-1H-imidazol-4-yl)propyloxy)phenyl ketone) is a histamine H3-receptor antagonist with oral bioavailability (62%) and wakefulness-promoting effects. While structurally distinct, its propyloxy linker highlights the importance of chain length for blood-brain barrier penetration. The target compound’s furamide group may reduce CNS activity due to higher polarity compared to ciproxifan’s imidazole and ketone groups .
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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